molecular formula C12H17F2N5 B11739238 1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine

1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11739238
M. Wt: 269.29 g/mol
InChI Key: IJGGOMNSZAUHGM-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine is a compound of significant interest in the field of organic chemistry This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine involves several steps. One common method includes the difluoromethylation of pyrazole derivatives. This process can be achieved through various routes, including:

Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The pyrazole ring further contributes to its binding affinity and specificity .

Comparison with Similar Compounds

When compared to similar compounds, 1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine stands out due to its unique combination of functional groups. Similar compounds include:

The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H17F2N5/c1-8(2)19-10(4-5-16-19)6-15-11-7-18(12(13)14)17-9(11)3/h4-5,7-8,12,15H,6H2,1-3H3

InChI Key

IJGGOMNSZAUHGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=NN2C(C)C)C(F)F

Origin of Product

United States

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